molecular formula C19H17ClF3N5O B262422 4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine

4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine

Katalognummer B262422
Molekulargewicht: 423.8 g/mol
InChI-Schlüssel: LAMLKJBBQMYATN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.

Wirkmechanismus

4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine inhibits the activity of BTK by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of B-cell activation and proliferation. This compound also inhibits the activity of ITK and TEC kinase by binding to their ATP-binding sites.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit the growth of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in preclinical models of autoimmune diseases and inflammatory disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine is its specificity for BTK, ITK, and TEC kinase. This specificity reduces the risk of off-target effects and toxicity. However, this compound has a relatively short half-life, which may limit its efficacy in vivo. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.

Zukünftige Richtungen

For the development of 4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine include the optimization of its pharmacokinetic properties, the evaluation of its safety and efficacy in clinical trials, and the identification of biomarkers that can predict its response in patients. This compound may also be combined with other targeted therapies or immunotherapies to enhance its efficacy in the treatment of cancer and autoimmune diseases.

Synthesemethoden

The synthesis of 4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine involves a series of chemical reactions that start with the reaction of 3-(trifluoromethyl)benzene with sodium azide to form 1-(3-(trifluoromethyl)phenyl)tetrazole. The tetrazole is then reacted with 3-chlorobenzyl chloride to form this compound. The final product is purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine has been extensively studied in preclinical models of cancer, autoimmune diseases, and inflammatory disorders. In vitro studies have shown that this compound inhibits the activity of Bruton’s tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This inhibition leads to the suppression of B-cell activation and proliferation, as well as the induction of apoptosis in B-cell malignancies. This compound has also been shown to inhibit the activity of other kinases, including interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in T-cell receptor signaling.

Eigenschaften

Molekularformel

C19H17ClF3N5O

Molekulargewicht

423.8 g/mol

IUPAC-Name

4-[(3-chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine

InChI

InChI=1S/C19H17ClF3N5O/c20-15-5-1-3-13(11-15)17(27-7-9-29-10-8-27)18-24-25-26-28(18)16-6-2-4-14(12-16)19(21,22)23/h1-6,11-12,17H,7-10H2

InChI-Schlüssel

LAMLKJBBQMYATN-UHFFFAOYSA-N

SMILES

C1COCCN1C(C2=CC(=CC=C2)Cl)C3=NN=NN3C4=CC=CC(=C4)C(F)(F)F

Kanonische SMILES

C1COCCN1C(C2=CC(=CC=C2)Cl)C3=NN=NN3C4=CC=CC(=C4)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.